molecular formula C21H25N5O2 B2861337 3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-62-7

3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2861337
CAS RN: 877644-62-7
M. Wt: 379.464
InChI Key: BPEIIDPNTGHWSL-UHFFFAOYSA-N
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Description

3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that belongs to the class of imidazopurines. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

Research on imidazo[2,1-f]purine derivatives, including compounds similar to "3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," focuses on their synthesis, chemical structure, and reactivity. These studies provide foundational knowledge for the development of novel compounds with potential pharmaceutical applications. For example, the synthesis of mesoionic purinone analogs, which are related to purine-2,8-dione, has been explored to understand their tautomeric forms and hydrolytic ring-opening reactions, indicating the versatility of this chemical framework for further modification and application in drug design (Coburn & Taylor, 1982).

properties

IUPAC Name

2-butyl-4,7,8-trimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-6-7-12-24-19(27)17-18(23(5)21(24)28)22-20-25(14(3)15(4)26(17)20)16-10-8-13(2)9-11-16/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEIIDPNTGHWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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